1,2,3,4-Tetrahydroquinolin-3-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-3-amine is an organic compound with a unique structure that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core that is partially saturated, making it a versatile scaffold in medicinal chemistry. It has garnered significant attention due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroquinolin-3-amine can be achieved through several synthetic routes. One common method involves the reduction of quinoline derivatives followed by amination. Another approach includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often employ catalytic hydrogenation of quinoline derivatives using metal catalysts such as palladium or platinum to achieve the desired tetrahydroquinoline structure .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form decahydroquinoline derivatives using hydrogenation techniques.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it has been studied as an inverse agonist of the retinoic acid receptor-related orphan receptor, which plays a role in the regulation of immune responses and cancer cell proliferation .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinolin-3-amine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their biological activities and applications.
Quinoline: Unlike this compound, quinoline is fully aromatic and has different chemical reactivity and applications.
Decahydroquinoline: This fully saturated derivative has distinct physical and chemical properties compared to this compound.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSQFLMMNVFTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398818 | |
Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-02-9 | |
Record name | 1,2,3,4-tetrahydroquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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